molecular formula C11H14N2O B13160822 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one

7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B13160822
M. Wt: 190.24 g/mol
InChI Key: MZGKEMOOPVLROP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multicomponent reactions, which are known for their efficiency in generating molecular diversity and complexity . One common method involves the use of phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures . This reaction yields the desired tetrahydroisoquinoline derivative with moderate to good yields.

Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of C(sp3)–H bonds of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . This approach is advantageous due to its atom economy and selectivity.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the tetrahydroisoquinoline scaffold.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted tetrahydroisoquinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by inhibiting the reuptake of certain neurotransmitters, thereby enhancing their availability in the synaptic cleft . This action is believed to contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its amino and ethyl groups contribute to its versatility in chemical reactions and its potential therapeutic applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-amino-2-ethyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C11H14N2O/c1-2-13-6-5-8-3-4-9(12)7-10(8)11(13)14/h3-4,7H,2,5-6,12H2,1H3

InChI Key

MZGKEMOOPVLROP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

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